7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene
Overview
Description
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene is a heterocyclic compound characterized by a spirocyclic structure, where a bromine atom is attached to the spiro carbon. This compound is part of the broader class of spiro compounds, which are known for their unique structural features and diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of 3-bromocyclohex-2-en-1-one ethylene ketal with n-butyllithium in tetrahydrofuran at -78°C under an inert atmosphere. This is followed by the addition of spiro[3.4]octan-2-one and subsequent treatment with hydrogen chloride and water . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or deoxygenated compounds .
Scientific Research Applications
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Spiro[3.4]octan-2-one: A simpler spirocyclic compound without the dioxane ring.
3-Bromocyclohex-2-en-1-one: Contains a bromine atom but lacks the spirocyclic structure
Uniqueness
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene is unique due to its combination of a bromine atom and a spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-bromo-1,4-dioxaspiro[4.5]dec-7-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVFXIYCXYORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=C1)Br)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508865 | |
Record name | 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81036-84-2 | |
Record name | 7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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